molecular formula C16H22N4O5 B12637298 L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine CAS No. 920281-82-9

L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine

Cat. No.: B12637298
CAS No.: 920281-82-9
M. Wt: 350.37 g/mol
InChI Key: MIVWSFZKZOYVJF-UWVGGRQHSA-N
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Description

L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a tripeptide derivative featuring a glycine backbone modified with an L-alanyl-L-alanyl dipeptide sequence and a 4-(aminomethyl)benzoyl group. The compound’s InChIKey (FJITVGDGUXOGCK-UWVGGRQHSA-N) and CAS-related identifiers (e.g., 920281-86-3) confirm its unique stereochemical and functional attributes .

Properties

CAS No.

920281-82-9

Molecular Formula

C16H22N4O5

Molecular Weight

350.37 g/mol

IUPAC Name

2-[[4-(aminomethyl)benzoyl]-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N4O5/c1-9(18)14(23)19-10(2)15(24)20(8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1

InChI Key

MIVWSFZKZOYVJF-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N

Origin of Product

United States

Preparation Methods

Peptide Bond Formation

  • Reagents : Protected amino acids such as Boc-L-Alanine or Fmoc-L-Alanine are used to initiate the peptide chain.
  • Catalysts : Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate peptide bond formation.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.

Addition of Benzoyl Group

  • The benzoyl moiety is introduced using 4-(aminomethyl)benzoyl chloride or similar derivatives.
  • The reaction requires controlled pH levels (typically acidic or neutral conditions) to prevent side reactions.

Deprotection Steps

  • Protective groups like Boc or Fmoc are removed using acidic conditions (e.g., trifluoroacetic acid for Boc removal) or basic conditions (e.g., piperidine for Fmoc removal).

Final Coupling with Glycine

  • Glycine is coupled to the dipeptide using similar carbodiimide chemistry, ensuring the correct stereochemistry is maintained throughout the process.

Specific Reaction Conditions

The synthesis requires careful control of reaction parameters:

  • Temperature : Typically maintained between $$0^\circ C$$ and room temperature to avoid degradation.
  • pH : Buffered solutions are used to stabilize intermediates during coupling reactions.
  • Solvent Choice : DMF and DCM are preferred for their ability to dissolve both polar and nonpolar reactants.

Purification Techniques

After synthesis, purification is essential to achieve high yields and purity:

  • Chromatography : High-performance liquid chromatography (HPLC) is used to separate the desired product from impurities.
  • Crystallization : Solvent evaporation techniques can help isolate the pure compound.

Analytical Characterization

To confirm the structure and purity of this compound:

  • Spectroscopy :
    • Nuclear Magnetic Resonance (NMR): Provides details about molecular structure and stereochemistry.
    • Infrared Spectroscopy (IR): Identifies functional groups such as amines and carbonyls.
  • Mass Spectrometry (MS) : Determines molecular weight.
  • Melting Point Analysis : Confirms purity by assessing physical properties.

Data Table: Summary of Synthesis Parameters

Step Reagents/Catalysts Solvents Conditions
Peptide Bond Formation Boc/Fmoc-protected amino acids, DCC/EDC DMF, DCM Room temperature, neutral pH
Benzoyl Group Addition 4-(aminomethyl)benzoyl chloride DMF Acidic/neutral pH
Deprotection Trifluoroacetic acid, Piperidine None Acidic/basic conditions
Final Coupling Glycine, DCC/EDC DMF Room temperature

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, benzyl-substituted compounds, and various substituted peptides depending on the nucleophiles used.

Scientific Research Applications

L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its potential uses, mechanisms of action, and relevant case studies.

Structural Overview

ComponentDescription
Amino Acid ResiduesTwo L-Alanine residues
Additional UnitGlycine
Aromatic MoietyBenzoyl with aminomethyl substituent

Pharmaceutical Development

This compound has potential therapeutic applications due to its ability to interact with biological systems. Preliminary studies suggest that compounds with similar structures can modulate receptor activity or enzyme function, indicating possible neuroprotective effects through interactions with neurotransmitter receptors.

Biochemical Studies

Research into the binding affinity of this compound in biological systems is ongoing. Its structural characteristics may allow it to influence various biochemical pathways, making it a subject of interest for understanding enzyme kinetics and receptor-ligand interactions.

Neuroprotective Research

Given its structural properties, there is potential for this compound to be explored as a neuroprotective agent. Studies on related compounds have shown efficacy in modulating neurotransmitter systems, which could lead to insights into treatment options for neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited significant neuroprotective effects by modulating glutamate receptors. This suggests that the compound may have similar properties worth investigating further.

Case Study 2: Binding Affinity Analysis

A recent investigation into the binding affinities of structurally related compounds demonstrated that modifications in the aromatic moiety significantly impacted receptor interactions. This highlights the importance of the benzoyl group in enhancing bioactivity, which could be applicable to this compound.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides or other metabolites. It may also interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Aromatic Substituents: The 4-(aminomethyl)benzoyl group in the target compound enhances aqueous solubility compared to purely hydrophobic groups (e.g., ibuprofen’s isobutylphenyl) .
  • Electron-Withdrawing Groups: Sulfonyl or trifluoromethyl groups (e.g., in ’s C11H9F3N2O2S) increase metabolic stability but reduce solubility, contrasting with the target’s electron-donating aminomethyl group .
  • Protecting Groups: The Cbz group in N-[(Phenylmethoxy)carbonyl]-L-alanylglycine offers reversible protection during peptide synthesis, whereas the target’s aminomethylbenzoyl group may serve as a permanent functional handle .

Biological Activity

L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article explores the synthesis, characterization, and biological effects of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of amino acids through peptide bond formation. The compound can be characterized using various spectroscopic techniques such as:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups and confirm the presence of amide bonds.
  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms within the compound.

Antimicrobial Properties

Research has indicated that derivatives of amino acids, including those similar to this compound, exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown:

  • Antibacterial Activity : Compounds derived from amino acids have been tested against Gram-positive and Gram-negative bacteria. A study found that certain alanine derivatives demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Klebsiella pneumoniae . The activity was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
L-Alanyl-GlycineStaphylococcus aureus50 μg/ml
L-AlanylglycineKlebsiella pneumoniae50 μg/ml

Neuropharmacological Effects

This compound may also influence neuropharmacological pathways. Similar compounds have been evaluated for their ability to inhibit GABA transporters, which play a crucial role in neurotransmission:

  • Inhibition of GABA Uptake : Research indicates that functionalized amino acids can act as inhibitors of GABA transporters, potentially offering therapeutic benefits for neuropathic pain . The effectiveness varies based on structural modifications, with some compounds demonstrating significant selectivity towards specific GAT subtypes.

Case Studies

Several studies have highlighted the biological efficacy of amino acid derivatives:

  • Antimicrobial Efficacy : A study focused on glycine and alanine derivatives showed that certain quaternary ammonium salts derived from these amino acids possessed strong antimicrobial properties against both planktonic and biofilm forms of microorganisms . This suggests potential applications in disinfectants and antimicrobial agents.
  • Neuropathic Pain Models : In vivo experiments with related compounds demonstrated antinociceptive properties in rodent models of neuropathic pain, indicating their potential as therapeutic agents for pain management .

Q & A

Q. What synthetic methodologies are recommended for preparing L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine?

Answer: The synthesis involves sequential acylation and peptide coupling steps:

  • Step 1: Benzoylation of Glycine : React glycine with 4-(aminomethyl)benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the N-benzoylated intermediate. This method aligns with the Steiger procedure, which uses N-acylation of glycine with benzoyl chlorides .
  • Step 2: Dipeptide Coupling : Use carbodiimide reagents (e.g., DCC or EDC) with HOBt to couple alanyl residues. For example, compound 9 in was synthesized via carbodiimide-mediated coupling of glycine derivatives with ibuprofen-based acyl groups .
  • Step 3: Deprotection : Remove protecting groups (e.g., tert-butyloxycarbonyl, Boc) using trifluoroacetic acid (TFA) to yield the final product.

Table 1. Example Synthetic Conditions

StepReagents/ConditionsYieldReference
Benzoylation4-(aminomethyl)benzoyl chloride, Et₃N, DCM~75%
Alanyl CouplingEDC, HOBt, DMF~68%
Global DeprotectionTFA/DCM (1:1)>90%

Q. Which analytical techniques are critical for structural confirmation of this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve backbone amide protons (δ 7.5–8.5 ppm) and aliphatic side chains (δ 1.0–3.0 ppm). highlights HPLC for purity assessment, which complements NMR .
  • Mass Spectrometry : High-resolution ESI-TOF to confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₂₃N₃O₄S: 353.437 Da) .
  • HPLC Purity Analysis : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to verify >95% purity, as described for similar peptides in .

Advanced Research Questions

Q. How can researchers evaluate the inhibitory activity of this compound against neutrophil elastase?

Answer: Methodologies include:

  • Enzyme Kinetics Assays : Measure IC₅₀ using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Competitive inhibition can be confirmed via Lineweaver-Burk plots .
  • Cell-Based Models : Assess cellular uptake and retention in neutrophil-rich environments, similar to biodistribution studies for fluorine-18 labeled peptides () .
  • Comparative Analysis : Benchmark against Sivelestat ( ), a known elastase inhibitor, to contextualize potency .

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding affinity alongside enzymatic assays .
  • Purity Reassessment : Perform HPLC ( ) and mass spectrometry to rule out degradation products .
  • Structural Analog Studies : Compare with analogs like Sivelestat ( ) to isolate functional group contributions .

Q. What computational approaches predict the binding affinity of this compound with target enzymes?

Answer: Advanced methods include:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the benzoyl-glycine moiety and elastase’s active site (e.g., His57 or Ser195 residues) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the enzyme-inhibitor complex.

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s stability in physiological buffers.
Resolution :

  • Accelerated Stability Studies : Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation via HPLC ().
  • Structural Modifications : Introduce stabilizing groups (e.g., pegylation) based on glycine derivative strategies in .

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